2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
CAS No.: 902566-32-9
Cat. No.: VC8449836
Molecular Formula: C26H21FN2O4
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902566-32-9 |
|---|---|
| Molecular Formula | C26H21FN2O4 |
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | 2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C26H21FN2O4/c1-16-6-8-17(9-7-16)25(31)22-14-29(23-11-10-18(27)12-21(23)26(22)32)15-24(30)28-19-4-3-5-20(13-19)33-2/h3-14H,15H2,1-2H3,(H,28,30) |
| Standard InChI Key | PQMIDFBIJRQZTN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC |
Introduction
Potential Biological Activities
While specific biological activities of this compound are not detailed in the search results, quinoline derivatives are known for their broad spectrum of biological activities. These include:
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Antimicrobial Activity: Quinolines have been shown to exhibit antibacterial and antifungal properties.
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Anticancer Activity: Some quinoline derivatives have demonstrated potential as anticancer agents by inhibiting cell proliferation.
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Antiviral Activity: Certain quinolines have been explored for their antiviral properties, particularly against viral enzymes.
Synthesis and Chemical Reactions
The synthesis of quinoline derivatives typically involves condensation reactions or cyclization processes. For compounds like 2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide, synthesis might involve:
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Formation of the Quinoline Core: This could involve a Skraup or Doebner-Miller reaction.
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Introduction of the Fluorine Atom: Fluorination reactions could be used to introduce the fluorine atom at the 6-position.
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Attachment of the Aryl Ketone Group: A Friedel-Crafts acylation might be employed to attach the 4-methylbenzoyl group.
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Formation of the Amide Moiety: The N-(3-methoxyphenyl)acetamide group could be attached via an amide coupling reaction.
Future Research Directions
Future studies on this compound could focus on:
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Synthetic Optimization: Developing efficient synthesis routes to produce the compound in high yield and purity.
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Biological Screening: Evaluating the compound's activity against various biological targets to identify potential therapeutic applications.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity or reduce potential side effects.
These investigations would provide valuable insights into the compound's properties and potential uses in medicine or other fields.
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